1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-
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Overview
Description
1-Azabicyclo[221]heptane, 3-(5-isoxazolylethynyl)- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Reduction: Specific conditions for reduction reactions are less documented but could involve common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions with electrophilic reagents, forming addition products.
Common Reagents and Conditions
Oxidation: MCPBA is a common reagent used for oxidation reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products
Epoxides: Formed through oxidation reactions.
Polyfunctionalized Bicyclic Systems: Result from substitution reactions with electrophiles.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- has several applications in scientific research:
Medicinal Chemistry: It serves as a valuable building block in the synthesis of antiviral drugs such as Carbovir and Abacavir.
Organic Synthesis: The compound’s unique structure allows for versatile chemical manipulations, making it useful in creating functionalized γ-lactams and γ-amino acid derivatives.
Drug Discovery: Its incorporation into DNA-encoded library technology (DELT) facilitates the identification of potential drug candidates.
Mechanism of Action
The specific mechanism of action for 1-Azabicyclo[22 similar compounds often act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam): Known for its use in antiviral drug synthesis.
Bicyclo[3.1.1]heptane Derivatives:
Uniqueness
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- stands out due to its specific isoxazolylethynyl substitution, which imparts unique chemical properties and potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
651314-46-4 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[2.2.1]heptan-3-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O/c1(2-11-3-5-12-14-11)9-7-13-6-4-10(9)8-13/h3,5,9-10H,4,6-8H2 |
InChI Key |
NWYAVQLBWGQTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1C(C2)C#CC3=CC=NO3 |
Origin of Product |
United States |
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